molecular formula C10H15NO2 B14223791 Ethyl 2-cyano-3-methylhex-4-enoate CAS No. 828254-30-4

Ethyl 2-cyano-3-methylhex-4-enoate

Cat. No.: B14223791
CAS No.: 828254-30-4
M. Wt: 181.23 g/mol
InChI Key: CZGDWCVTSSUMAL-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methylhex-4-enoate is an organic compound with the molecular formula C10H15NO2. It is a derivative of hexenoic acid and contains both a cyano group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-methylhex-4-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 3-methyl-2-pentene-1-ol in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to achieve efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methylhex-4-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-methylhex-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methylhex-4-enoate involves its reactivity with various nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to create new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-3-methylhex-4-enoate is unique due to its specific combination of functional groups, which imparts distinct reactivity patterns. The presence of both a cyano group and an ester group allows for versatile synthetic applications, making it a valuable compound in organic chemistry .

Properties

CAS No.

828254-30-4

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 2-cyano-3-methylhex-4-enoate

InChI

InChI=1S/C10H15NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h4,6,8-9H,5H2,1-3H3

InChI Key

CZGDWCVTSSUMAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C)C=CC

Origin of Product

United States

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